

N-Desmethyl Regorafenib-d3: A Technical Guide to Physical and Chemical Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical stability of **N-Desmethyl Regorafenib-d3**. Given that **N-Desmethyl Regorafenib-d3** is the deuterated form of the active metabolite M5 of Regorafenib, this document synthesizes data from studies on Regorafenib and its primary metabolites to infer the stability characteristics of the deuterated compound. **N-Desmethyl Regorafenib-d3** is primarily utilized as an internal standard in pharmacokinetic and metabolic studies.

Compound Overview

N-Desmethyl Regorafenib-d3 is a stable isotope-labeled version of N-Desmethyl Regorafenib N-Oxide (M5), a major active metabolite of Regorafenib. Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers. The deuteration (d3) makes it suitable for use as an internal standard in mass spectrometry-based bioanalytical assays, allowing for precise quantification of the non-deuterated M5 metabolite in biological matrices.

Table 1: Physicochemical Properties of **N-Desmethyl Regorafenib-d3** and Related Compounds



Property	N-Desmethyl Regorafenib-d3	N-Desmethyl Regorafenib N- Oxide (M5)	Regorafenib (Parent Drug)
Synonyms	N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3	Regorafenib metabolite M5; BAY 81-8752	BAY 73-4506; Stivarga®
Molecular Formula	C20H10D3ClF4N4O4	C20H13ClF4N4O4	C21H15ClF4N4O3
Molecular Weight	487.81 g/mol	484.79 g/mol	482.8 g/mol
Appearance	Crystalline solid (inferred)	Crystalline solid (inferred)	White to pink or brownish solid substance
Solubility	Data not available. Likely soluble in DMSO and DMF.	Data not available. Likely soluble in DMSO and DMF.	Soluble in DMSO (~30 mg/ml) and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[1]
Storage Conditions	Store at -20°C, protect from moisture.[2][3]	Store at -20°C (stability of ≥ 1 year indicated by a supplier).	Store at -20°C (stability of ≥ 4 years indicated by a supplier).[1]

Chemical Stability and Degradation

While specific forced degradation studies for **N-Desmethyl Regorafenib-d3** are not publicly available, the stability can be inferred from studies on the parent drug, Regorafenib. The structural similarities suggest that **N-Desmethyl Regorafenib-d3** would be susceptible to similar degradation pathways.

Inferred Degradation Pathways

Forced degradation studies on Regorafenib have shown that it is susceptible to hydrolysis (acidic, basic, and neutral) and oxidative stress, while being relatively stable under thermal and



photolytic conditions. The primary sites of degradation are the urea linkage and the diphenyl ether bond.

- Hydrolytic Degradation: Cleavage of the urea bond is a major degradation pathway under acidic, basic, and neutral conditions.
- Oxidative Degradation: The molecule is susceptible to oxidation, potentially at the pyridine Noxide moiety or other electron-rich positions.
- Thermal and Photolytic Stability: The parent compound, Regorafenib, is reported to be stable under thermal and photolytic stress.

It is anticipated that **N-Desmethyl Regorafenib-d3** would exhibit similar degradation patterns. The deuterium labeling is not expected to significantly alter its chemical stability.

Physical Stability

The physical stability of **N-Desmethyl Regorafenib-d3** as a solid is crucial for its use as a reference standard. While specific data on properties like hygroscopicity and polymorphism are not available, it is supplied as a crystalline solid and should be stored in a tightly closed container, protected from moisture, at -20°C to ensure long-term stability.[2]

Stability in Biological Matrices

The stability of drug metabolites in biological matrices is critical for accurate bioanalysis. Studies on the non-deuterated M5 metabolite in plasma provide valuable insights.

Table 2: Stability of Regorafenib Metabolite M5 in Mouse Plasma



Stability Condition	Duration	Temperature	Result
Short-Term	8 hours	Room Temperature	Stable (deviation < 15% of initial concentration)
Long-Term	6 months	-80°C	Stable (deviation < 15% of initial concentration)
Freeze-Thaw	3 cycles	-80°C to Room Temp.	Stable (deviation < 15% of initial concentration)
Autosampler	24 hours	4°C	Stable (deviation < 15% of initial concentration)

Data extrapolated from a study on Regorafenib and its metabolites in mouse plasma.

Experimental Protocols

The following are detailed methodologies for key stability-indicating experiments, based on standard pharmaceutical practices and information gathered from analytical methods for Regorafenib.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for **N-Desmethyl Regorafenib-d3**.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of N-Desmethyl Regorafenib-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.



- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 80°C for 24 hours. Cool, neutralize with 0.1N HCl, and dilute with mobile phase for analysis.
- Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 80°C for 24 hours. Cool and dilute with mobile phase for analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.
- Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 100°C for 48 hours. Dissolve a known amount of the stressed solid in the mobile phase for analysis.
- Photolytic Degradation: Expose the solid compound to UV light (254 nm) and fluorescent light in a photostability chamber for a total of 1.2 million lux hours and 200 watt hours/square meter. Dissolve a known amount of the stressed solid in the mobile phase for analysis.
- Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method to separate the parent compound from any degradation products.

Protocol for Stability in Plasma

Objective: To assess the stability of **N-Desmethyl Regorafenib-d3** in a biological matrix under various storage and handling conditions.

Methodology:

- Spiking of Plasma: Spike blank plasma with N-Desmethyl Regorafenib-d3 at low and high quality control (QC) concentrations.
- Freeze-Thaw Stability:
 - Aliquot the spiked plasma samples into separate tubes.
 - Freeze the samples at -80°C for at least 24 hours.
 - Thaw the samples unassisted at room temperature.



- Repeat this freeze-thaw cycle two more times for a total of three cycles.
- Analyze the samples and compare the concentrations to a baseline sample that has not undergone freeze-thaw cycles.
- Short-Term (Bench-Top) Stability:
 - Thaw spiked plasma samples and keep them at room temperature for a specified period (e.g., 8 hours).
 - Analyze the samples and compare the concentrations to a baseline sample analyzed immediately after thawing.
- Long-Term Stability:
 - Store spiked plasma samples at -80°C for an extended period (e.g., 1, 3, and 6 months).
 - At each time point, thaw and analyze a set of samples.
 - Compare the concentrations to a baseline sample analyzed at the beginning of the study.
- Autosampler Stability:
 - Process spiked plasma samples and place the resulting extracts in the autosampler at a controlled temperature (e.g., 4°C).
 - Analyze the samples at various time points (e.g., 0, 12, and 24 hours).
 - Compare the concentrations to the initial analysis.

Visualizations

Metabolic Pathway of Regorafenib

The following diagram illustrates the metabolic conversion of Regorafenib to its active metabolites, M2 and M5 (N-Desmethyl Regorafenib N-Oxide).



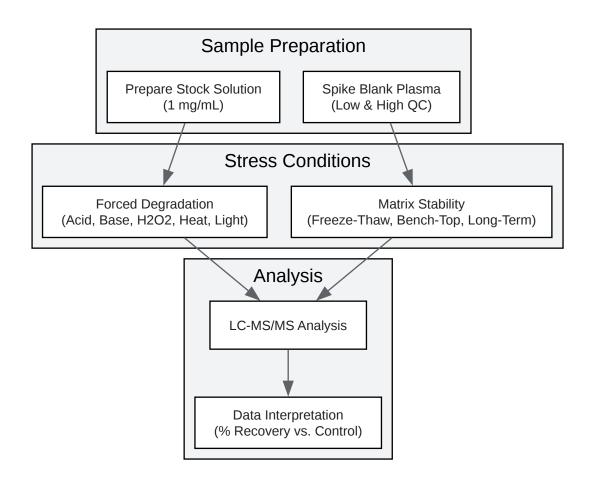


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Caption: Metabolic pathway of Regorafenib to its active metabolites M2 and M5.

Regorafenib Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting stability tests on **N-Desmethyl Regorafenib-d3**.



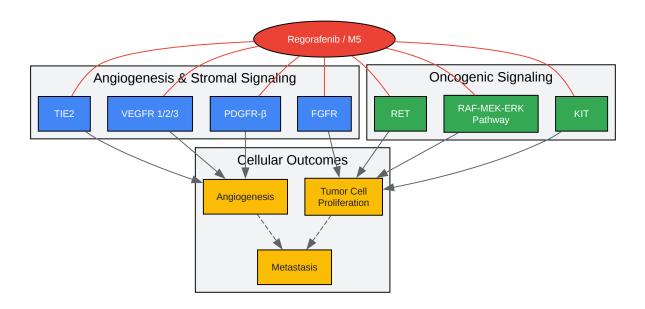
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Caption: General workflow for physical and chemical stability testing.

Signaling Pathways Inhibited by Regorafenib



Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[4][5][6] The active metabolite M5 is expected to have a similar inhibitory profile.[7]



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Caption: Key signaling pathways inhibited by Regorafenib and its active metabolites.

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